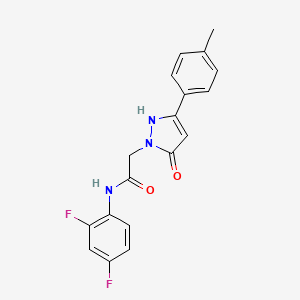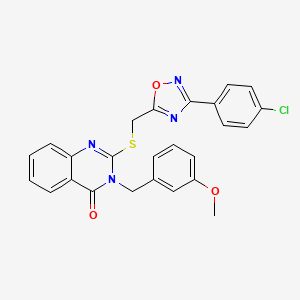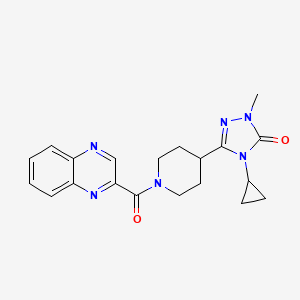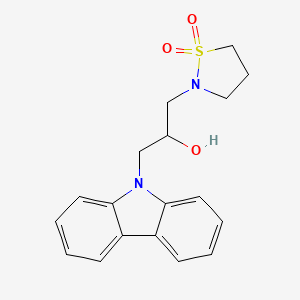
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihistaminic and Antiasthmatic Applications
Research has indicated that derivatives similar to the specified compound show promising antihistaminic and antiasthmatic activities. For instance, some derivatives have demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting their potential as antihistaminic agents (Pascal et al., 1985). Furthermore, xanthene derivatives, sharing a structural resemblance, have been synthesized and shown significant antiasthmatic activity, underscoring their vasodilatory capabilities and phosphodiesterase 3 inhibitory effects, which are crucial for developing anti-asthmatic agents (Bhatia et al., 2016).
Fluorescent Probing for 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and evaluated for their ability to visualize 5-HT1A receptors overexpressed in cells. These compounds have shown high receptor affinity and excellent fluorescence properties, presenting a novel approach for receptor visualization (Lacivita et al., 2009).
Cardiovascular Research
Derivatives of the given compound have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some compounds displayed strong prophylactic antiarrhythmic activity and moderate hypotensive activity, offering insights into the development of new cardiovascular medications (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Novel derivatives have been synthesized and shown potent analgesic and anti-inflammatory activities, highlighting their potential as new therapeutic agents in pain management and inflammation treatment (Zygmunt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2-chlorobenzylamine and 3,7-dimethylxanthine. The second intermediate is 4-(4-methoxyphenyl)piperazine, which is synthesized from 4-nitroaniline and 4-methoxybenzaldehyde. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3,7-dimethylxanthine", "4-nitroaniline", "4-methoxybenzaldehyde", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- 2-chlorobenzylamine is reacted with 3,7-dimethylxanthine in the presence of a suitable solvent and base to form the first intermediate.", "Synthesis of 4-(4-methoxyphenyl)piperazine:", "- 4-nitroaniline is reduced to 4-aminophenyl using a suitable reducing agent.", "- 4-aminophenyl is reacted with 4-methoxybenzaldehyde in the presence of a suitable solvent and acid catalyst to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, in the presence of a suitable base and solvent to form the final product." ] } | |
Numéro CAS |
923244-35-3 |
Formule moléculaire |
C25H27ClN6O3 |
Poids moléculaire |
494.98 |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
Clé InChI |
BZXRBCNFFMRSDA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)


![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)

